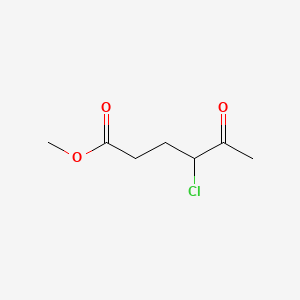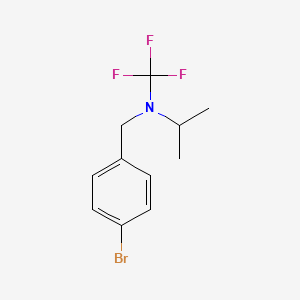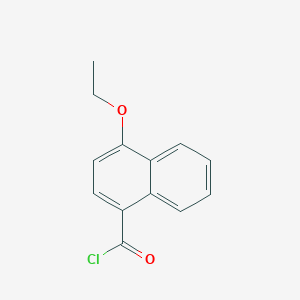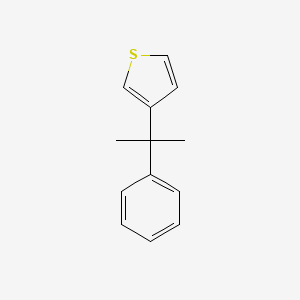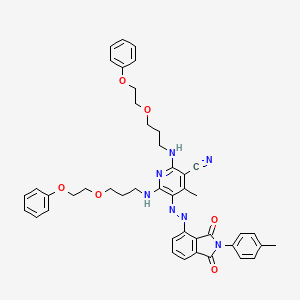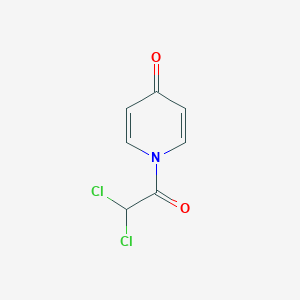
1-(Dichloroacetyl)pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dichloroacetyl)pyridin-4(1H)-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dichloroacetyl group attached to the pyridin-4-one ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloroacetyl)pyridin-4(1H)-one typically involves the reaction of pyridin-4-one with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(Dichloroacetyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dichloroacetyl group to a simpler acetyl group.
Substitution: The dichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce acetyl derivatives.
科学的研究の応用
1-(Dichloroacetyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for chemical synthesis.
作用機序
The mechanism of action of 1-(Dichloroacetyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.
類似化合物との比較
1-(Acetyl)pyridin-4(1H)-one: Lacks the dichloro substitution, making it less reactive.
1-(Trichloroacetyl)pyridin-4(1H)-one: Contains an additional chlorine atom, which may enhance its reactivity and biological activity.
1-(Bromoacetyl)pyridin-4(1H)-one: Substitutes bromine for chlorine, potentially altering its chemical and biological properties.
Uniqueness: 1-(Dichloroacetyl)pyridin-4(1H)-one is unique due to its specific dichloro substitution, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
74669-37-7 |
|---|---|
分子式 |
C7H5Cl2NO2 |
分子量 |
206.02 g/mol |
IUPAC名 |
1-(2,2-dichloroacetyl)pyridin-4-one |
InChI |
InChI=1S/C7H5Cl2NO2/c8-6(9)7(12)10-3-1-5(11)2-4-10/h1-4,6H |
InChIキー |
PARDYBJNTZICAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=CC1=O)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


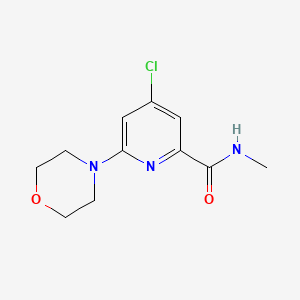

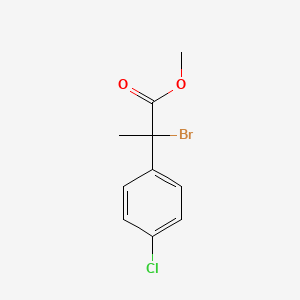
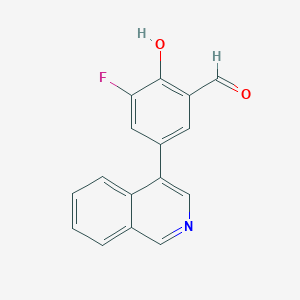
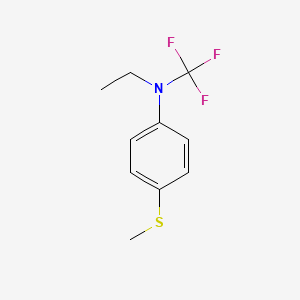
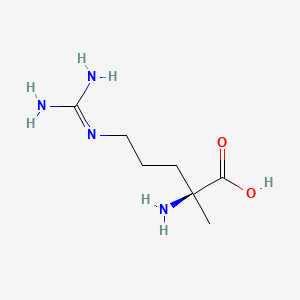
![Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13945902.png)

